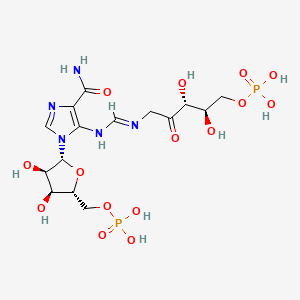
Prfar
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide is a 1-(phosphoribosyl)imidazolecarboxamide. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a 5-[(5-phospho-1-deoxy-D-ribulos-1-ylimino)methylamino]-1-(5-phospho-beta-D-ribosyl)imidazole-4-carboxamide(4-).
Aplicaciones Científicas De Investigación
Biochemical Significance of PRFAR
This compound is an intermediate in the de novo synthesis of purines, specifically in the pathway leading to the formation of inosine monophosphate (IMP). Its significance stems from its involvement in:
- Enzyme Catalysis : this compound acts as a substrate for various enzymes, including those involved in the conversion to other critical metabolites.
- Regulatory Functions : It may also influence the activity of enzymes by acting as an allosteric regulator.
Enzymatic Reactions Involving this compound
Several studies have highlighted the kinetic parameters and mechanisms of enzymes that utilize this compound. Notably, enzymes such as HisF and PriA demonstrate varying affinities and catalytic efficiencies when interacting with this compound.
Kinetic Parameters
The following table summarizes key kinetic parameters associated with this compound-utilizing enzymes:
| Enzyme | Substrate | kcat (s−1) | KM (μM) | Reaction Type |
|---|---|---|---|---|
| HisF | This compound | 0.002 | 5.9 | Isomerization |
| PriA | This compound | 0.02 | 3.6 | Isomerization |
These values indicate that while HisF has a lower turnover rate, it maintains a higher substrate affinity compared to PriA, suggesting different roles in metabolic pathways .
Study on Enzyme Specificity Evolution
A study investigated the evolutionary divergence of enzyme specificity related to this compound. Researchers examined nine selected PriA homologs through complementation assays and found that certain mutations could significantly alter substrate binding affinities:
- Homologs from Org15 showed dual-substrate specificity for both this compound and another substrate, indicating evolutionary adaptations.
- Kinetic assays revealed that some homologs had a KM for this compound around -9.5 kcal/mol, demonstrating high binding affinity .
NMR Studies on this compound Binding
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the binding interactions of this compound with its respective enzymes:
- Quantitative NMR Techniques : Advanced NMR techniques such as HSQC have provided insights into the structural dynamics of enzyme-PRFAR complexes, revealing internal cavities that facilitate substrate binding .
Implications for Future Research
The diverse roles of this compound in enzymatic reactions underscore its potential as a target for drug development and metabolic engineering:
- Targeting Enzymatic Pathways : By modulating the activity of enzymes that utilize this compound, researchers can influence purine metabolism, which is crucial in various biological processes.
- Biotechnological Applications : Understanding the kinetics and mechanisms involving this compound can lead to improved strategies for synthesizing valuable metabolites in industrial biotechnology.
Propiedades
Número CAS |
36244-86-7 |
|---|---|
Fórmula molecular |
C15H25N5O15P2 |
Peso molecular |
577.33 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[4-carbamoyl-5-[[(3R,4R)-3,4-dihydroxy-2-oxo-5-phosphonooxypentyl]iminomethylamino]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H25N5O15P2/c16-13(26)9-14(18-4-17-1-6(21)10(23)7(22)2-33-36(27,28)29)20(5-19-9)15-12(25)11(24)8(35-15)3-34-37(30,31)32/h4-5,7-8,10-12,15,22-25H,1-3H2,(H2,16,26)(H,17,18)(H2,27,28,29)(H2,30,31,32)/t7-,8-,10+,11-,12-,15-/m1/s1 |
Clave InChI |
BLKFNHOCHNCLII-GHVQHMAVSA-N |
SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
SMILES isomérico |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)NC=NCC(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)N |
SMILES canónico |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)NC=NCC(=O)C(C(COP(=O)(O)O)O)O)C(=O)N |
Key on ui other cas no. |
36244-86-7 |
Sinónimos |
N(1)-((5'-phosphoribulosyl)formimino)-5-aminoimidazo-4-carboxamide ribonucleotide PRFAR |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















